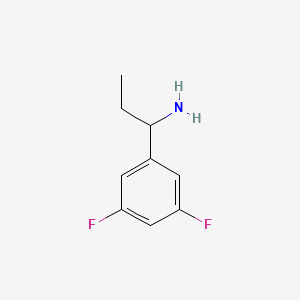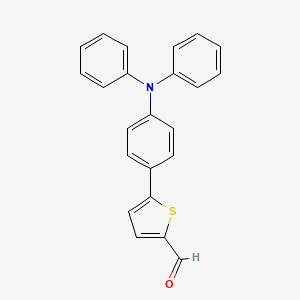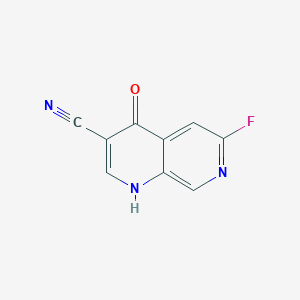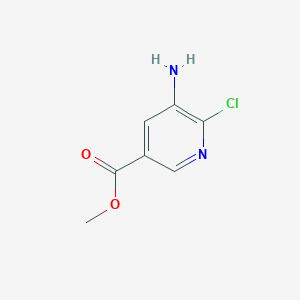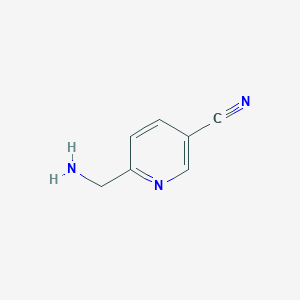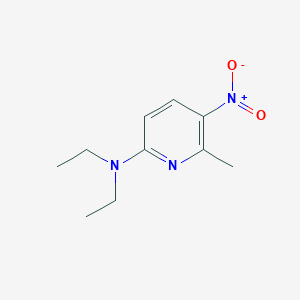
6,7-Difluoro-1H-indole
説明
6,7-Difluoro-1H-indole (also known as 6,7-difluoroindole or DFIndole) is an organic compound belonging to the indole family of compounds. It has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and drug design. It is a versatile compound with a wide range of properties that makes it a valuable tool for scientists.
科学的研究の応用
Spectroscopic and Structural Analysis
- Spectroscopic and Structural Characteristics: Indole derivatives, including 6,7-Difluoro-1H-indole, exhibit diverse applications due to their biological, industrial, and optical properties. Experimental and computational investigations have been conducted to understand their spectroscopic and structural characteristics, including nuclear magnetic resonance, Fourier transform IR, and UV-Vis techniques. These studies provide insights into the molecular structure, vibrational properties, and potential applications in fields like nonlinear optical (NLO) properties and stability analyses (Tariq et al., 2020).
Synthesis and Functionalization
- Indole Synthesis Techniques: The synthesis and functionalization of indoles, including this compound, have been a major research focus. Various methods like palladium-catalyzed reactions have been used for the synthesis, offering access to fine chemicals and pharmaceutical intermediates. These techniques are critical in modifying the way organic chemists approach synthetic processes (Cacchi & Fabrizi, 2005).
Applications in Biochemical Research
- Antimicrobial Evaluation: Novel difluoromethylated indole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Such studies are pivotal in the development of new antimicrobial agents and understanding their mechanisms of action (Chundawat et al., 2016).
- Activation of Indole by Tryptophan Synthase: Research has also focused on using derivatives like 6-(Difluoromethyl)indole to study the activation of indole by enzymes such as tryptophan synthase. This research provides valuable insights into the enzyme mechanisms and potential applications in biochemistry (Woolridge & Rokita, 1991).
Industrial Applications
- Antifouling Applications: Indole derivatives have been used in the synthesis of environmentally friendly antifouling acrylic metal salt resins. These resins, containing indole derivative groups, exhibit self-polishing and improved antifouling performance, highlighting the industrial relevance of indole derivatives in marine applications (Chunhua et al., 2020).
作用機序
Target of Action
6,7-Difluoro-1H-indole, like other indole derivatives, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to these receptors . This broad-spectrum interaction makes indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse molecular and cellular effects depending on the specific targets it interacts with .
生化学分析
Biochemical Properties
6,7-Difluoro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their biochemical pathways. The presence of fluorine atoms in this compound enhances its binding affinity and specificity towards these biomolecules, making it a potent modulator of biochemical reactions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the proliferation and apoptosis of cancer cells, making them potential candidates for anticancer therapy . This compound may also impact the expression of genes involved in inflammatory responses, thereby modulating the immune response of cells. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of cellular metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific receptors, enzymes, or proteins, leading to changes in their activity and function. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions . Alternatively, it may activate certain signaling pathways by binding to receptors and inducing conformational changes that trigger downstream signaling events. These molecular interactions ultimately result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can exhibit time-dependent effects on cells, with prolonged exposure leading to changes in cellular responses . For example, the compound may initially induce cell proliferation, followed by apoptosis at later time points. Additionally, the stability of this compound in different experimental conditions can affect its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have demonstrated that indole derivatives can exhibit dose-dependent effects, with low doses showing therapeutic benefits and high doses leading to toxic or adverse effects . For instance, low doses of this compound may inhibit tumor growth in animal models, while high doses may cause toxicity and organ damage. It is important to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of metabolic enzymes. For example, it may inhibit the activity of enzymes involved in glycolysis, leading to changes in glucose metabolism and energy production in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments . For instance, this compound may be transported into the nucleus, where it can interact with nuclear receptors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the endoplasmic reticulum, where it can modulate protein folding and secretion. The subcellular localization of this compound is an important factor that determines its biological activity and therapeutic potential.
特性
IUPAC Name |
6,7-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHXAAULCXHFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626726 | |
| Record name | 6,7-Difluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
271780-84-8 | |
| Record name | 6,7-Difluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-difluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




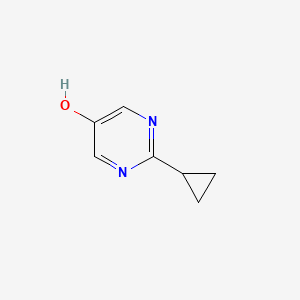
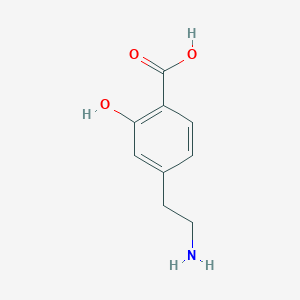
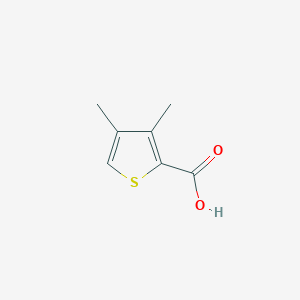
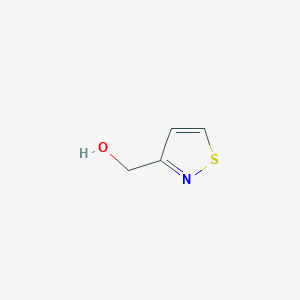
![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine](/img/structure/B1602822.png)

